molecular formula C10H17NO3 B118031 N-Boc-2-piperidone CAS No. 85908-96-9

N-Boc-2-piperidone

Cat. No.: B118031
CAS No.: 85908-96-9
M. Wt: 199.25 g/mol
InChI Key: ULMHMJAEGZPQRY-UHFFFAOYSA-N
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Scientific Research Applications

Drug Discovery Applications

N-Boc-2-piperidone serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. For example, a study reported the synthesis of a novel analogue of Alogliptin, a potent DPP-4 inhibitor, starting from this compound. The compound was modified to enhance its interaction with the DPP-4 enzyme, demonstrating the utility of this compound in developing new therapeutic agents .

Table 1: DPP-4 Inhibitors Derived from this compound

Compound NameStructurePotency (IC50)Clinical Status
AlogliptinAlogliptin Structure< 10 nMApproved
Novel AnalogueNovel Analogue StructureTBDIn Development

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis. It has been employed as a substrate for kinetic resolution via asymmetric deprotonation using chiral bases such as n-BuLi combined with sparteine. This method allows for the recovery of enantioenriched products with high selectivity, making it valuable for synthesizing chiral piperidine derivatives .

Case Study: Kinetic Resolution of N-Boc-2-Arylpiperidines

In a detailed study, researchers demonstrated that N-Boc-2-arylpiperidines could be resolved with enantiomer ratios up to 97:3 and yields between 39–48%. The use of in situ IR spectroscopy optimized the reaction conditions, showcasing the compound's adaptability in synthetic methodologies .

Therapeutic Potential

Recent investigations have highlighted the cytotoxic properties of compounds derived from this compound. For instance, novel chalcone derivatives containing a piperidone core exhibited significant cytotoxicity against various cancer cell lines, including colorectal and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of NFκB activity, making these compounds promising candidates for further development as anticancer agents .

Table 2: Cytotoxic Activity of N-Boc-Piperidone Derivatives

Compound NameGI50 (μg/mL)Cancer Cell Line
Chalcone A0.84LoVo
Chalcone B17.1PC3
Chalcone C34.7COLO-205

Biological Activity

N-Boc-2-piperidone, a derivative of piperidone with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, particularly in cancer therapy and other therapeutic areas.

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various methods, often involving the protection of the nitrogen atom to enhance its stability and reactivity. The Boc group not only serves as a protective moiety but also influences the compound's biological properties. Studies have shown that modifications at the 2-position of piperidone can lead to significant variations in biological activity, particularly in anticancer efficacy.

CompoundSynthesis MethodBiological Activity
This compoundAsymmetric deprotonationCytotoxic against cancer cells
4-Boc-piperidone chalconesSynthetic analogsInduces apoptosis in cancer cells
Piperidone derivativesStructural modificationsAntifungal and antibacterial activity

Anticancer Properties

This compound and its derivatives have shown promising anticancer properties. For instance, studies on 4-Boc-piperidone chalcones demonstrated their ability to induce apoptosis in highly metastatic cancer cell lines such as LoVo and COLO-205. The mechanism involves the downregulation of NFκB activity and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

In a comparative study, compounds derived from this compound exhibited cytotoxic effects across various cancer cell lines, including breast, pancreatic, and colon cancers. The cytotoxic concentration (CC₅₀) was reported in the low micromolar range, indicating potent activity . The presence of electron-donating or withdrawing groups on the aromatic rings significantly influenced their efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

The mechanisms by which this compound induces cytotoxicity generally involve:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways characterized by mitochondrial depolarization and caspase activation.
  • Cell Cycle Arrest : Alterations in cell cycle progression were noted, particularly in lymphoma and colon cancer cell lines.
  • Proteasome Inhibition : Some derivatives act as proteasome inhibitors, leading to an accumulation of polyubiquitinated proteins which further triggers apoptosis .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of novel piperidones, compounds 2608 and 2610 derived from this compound were tested against 14 different cancer cell lines. Results indicated that both compounds induced significant apoptosis through ROS accumulation and mitochondrial depolarization .
  • Chalcone Derivatives : Research on chalcone derivatives containing the Boc-piperidone core revealed that several compounds exhibited GI₅₀ values comparable to standard chemotherapeutics like cisplatin. Notably, compounds with specific substituents showed enhanced cytotoxicity against colorectal adenocarcinoma cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-2-piperidone, and how do reaction conditions influence yield?

This compound is typically synthesized via Boc protection of piperidone derivatives. A common approach involves treating 2-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically affect reaction efficiency. For example, reports Boc protection of 4-piperidone derivatives at 73–77°C with yields >98% using THF as a solvent . Reaction progress should be monitored via TLC or NMR to optimize stoichiometry and avoid overprotection.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Key methods include:

  • ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperidone ring conformation .
  • HPLC : Assess purity (>98% as per ) using reverse-phase C18 columns and UV detection at 210–220 nm .
  • Melting Point : Compare observed values (e.g., 130–133°C for Boc-piperidinecarboxylic acid derivatives) with literature data to detect impurities .

Q. How should researchers handle purification challenges specific to this compound?

Recrystallization from ethyl acetate/hexane mixtures is effective for removing unreacted starting materials. For polar byproducts, flash chromatography with silica gel (eluent: 10–30% EtOAc in hexane) is recommended. highlights the use of gradient elution to isolate Boc-protected intermediates with >98% purity .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved, and what chiral catalysts are effective?

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, and describe Boc-protected (R)- and (S)-piperidinecarboxylic acids synthesized using asymmetric hydrogenation with Ru-BINAP catalysts (>95% enantiomeric excess) . Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry validates enantiopurity.

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or solvation effects. Strategies include:

  • Variable Temperature NMR : Probe dynamic equilibria in piperidone ring conformers .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., ’s crystal structure data for Boc-piperidinecarboxylic acid derivatives) .
  • Cross-Validation : Compare data across multiple batches and independent replicates (see ’s emphasis on iterative data analysis) .

Q. What mechanistic insights guide the design of this compound in peptide mimetics or organocatalysis?

The Boc group enhances solubility and steric shielding in peptide synthesis. In organocatalysis, the piperidone ring’s chair conformation influences transition-state stabilization. notes applications in β-turn mimetics, where Boc protection prevents undesired nucleophilic reactions during solid-phase synthesis . Computational studies (DFT or MD simulations) can model steric and electronic effects .

Q. How can the PICO framework be applied to optimize experimental designs for this compound studies?

Using PICO (Population, Intervention, Comparison, Outcome):

  • Population : this compound derivatives (e.g., ’s (R)- and (S)-enantiomers) .
  • Intervention : Varying reaction parameters (e.g., solvent, catalyst loading).
  • Comparison : Yield/purity vs. traditional methods (e.g., ’s Boc-4-piperidone synthesis) .
  • Outcome : Improved enantioselectivity or reduced byproduct formation .

Q. Methodological Considerations

What criteria ensure rigorous formulation of research questions for this compound studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to Boc-protected intermediates (e.g., ’s catalogued derivatives) .
  • Novel : Explore understudied applications (e.g., ’s electronic materials) .
  • Relevant : Align with drug discovery or catalysis trends ( ’s peptide synthesis focus) .

Q. How can researchers mitigate biases in data interpretation for this compound?

  • Blinded Analysis : Use third-party validation for spectral assignments .
  • Negative Controls : Include unprotected piperidone in catalytic studies to isolate Boc group effects .

Properties

IUPAC Name

tert-butyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHMJAEGZPQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428825
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85908-96-9
Record name tert-Butyl 2-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85908-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413
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Synthesis routes and methods I

Procedure details

A solution of piperidin-2-one (25 g, 252.2 mmol) in acetonitrile (250 ml) was cooled to 0° C. and added DMAP (6.1 g, 50.4 mmol) and triethyl amine (25.5 g, 252.2 mmol) and stirred for 10 min at same temperature then added (BOC)2O (66 g, 302.6 mmol) and continue stirring for 2 h at room temperature. After completion of starting material, solvent was removed and residue was re-dissolved in ethyl acetate and washed with water, brine and dried over Na2SO4 and concentration to afford crude product as brown liquid (31.8 g) which was used directly for the next step. 1H NMR (300 MHz, CDCl3) δ 3.66-3.62 (2H, m), 2.52-2.47 (2H, m), 1.83-1.79 (4H, m), 1.52 (9H, s) ppm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another process, described in J. Org. Chem. Vol. 48, pp. 2424 to 2426 (1983), δ-valerolactam is reacted with tert-butyl oxydiformate in a first stage to form N-tert-butoxycarbonylvalerolactam, which is then broken down in a second stage with 1.1 equivalents of sodium methylate to form methyl 5-(O-tert.-butylurethano)valerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl oxydiformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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